2,4-Bis(trifluoromethyl)-6-nitrotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(trifluoromethyl)-6-nitrotoluene is an organic compound characterized by the presence of two trifluoromethyl groups and a nitro group attached to a toluene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)-6-nitrotoluene typically involves the nitration of 2,4-Bis(trifluoromethyl)toluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)-6-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 2,4-Bis(trifluoromethyl)-6-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Bis(trifluoromethyl)-6-nitrotoluene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)-6-nitrotoluene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(trifluoromethyl)-6-nitrophenol: Similar structure but with a hydroxyl group instead of a methyl group.
2,4-Bis(trifluoromethyl)aniline: Contains an amino group instead of a nitro group.
Uniqueness
2,4-Bis(trifluoromethyl)-6-nitrotoluene is unique due to the combination of its trifluoromethyl and nitro groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C9H5F6NO2 |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
2-methyl-1-nitro-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5F6NO2/c1-4-6(9(13,14)15)2-5(8(10,11)12)3-7(4)16(17)18/h2-3H,1H3 |
InChI Key |
BAHPKBDEVQAFDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.